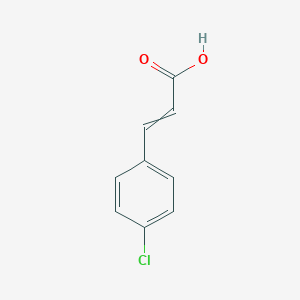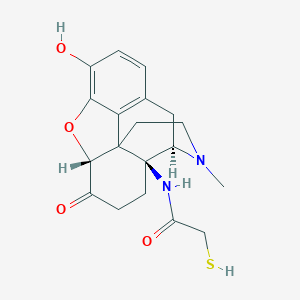
14-Thioglycolamido-7,8-dihydromorphinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Thioglycolamido-7,8-dihydromorphinone, also known as TDG, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use as a research tool. TDG is structurally similar to morphine, but its unique properties make it a valuable tool for studying opioid receptors and their interactions with other compounds.
Mécanisme D'action
14-Thioglycolamido-7,8-dihydromorphinone acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When 14-Thioglycolamido-7,8-dihydromorphinone binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of ion channels. This results in a decrease in neuronal excitability and a reduction in pain perception. 14-Thioglycolamido-7,8-dihydromorphinone also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
14-Thioglycolamido-7,8-dihydromorphinone has been shown to have analgesic properties in animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have a longer duration of action than morphine, which may make it a more effective pain reliever. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have fewer side effects than other opioids, such as respiratory depression and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool. It has high affinity for the mu-opioid receptor, which is the primary target of most opioid drugs. 14-Thioglycolamido-7,8-dihydromorphinone also has a longer duration of action than morphine, which allows for longer experiments and more accurate data. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has fewer side effects than other opioids, which reduces the risk of confounding variables in experiments.
However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments. 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has some activity at the delta-opioid receptor, which may complicate experiments that are specifically targeting the mu-opioid receptor. Finally, 14-Thioglycolamido-7,8-dihydromorphinone has not been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several potential future directions for research on 14-Thioglycolamido-7,8-dihydromorphinone. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor. This could lead to the development of more effective pain relievers with fewer side effects. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to investigate the role of opioid receptors in diseases such as cancer and depression. Finally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to study the molecular mechanisms underlying opioid addiction and withdrawal, which could lead to the development of more effective treatments for opioid addiction.
Conclusion
In conclusion, 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic opioid compound that has potential as a research tool for studying opioid receptors and their interactions with other compounds. 14-Thioglycolamido-7,8-dihydromorphinone has high affinity for the mu-opioid receptor and has been shown to have analgesic properties in animal models of pain. 14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool, including a longer duration of action and fewer side effects than other opioids. However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments, such as its synthetic nature and activity at the delta-opioid receptor. Future research on 14-Thioglycolamido-7,8-dihydromorphinone could lead to the development of more effective pain relievers and treatments for opioid addiction.
Méthodes De Synthèse
The synthesis method for 14-Thioglycolamido-7,8-dihydromorphinone involves the reaction of 14-bromo-7,8-dihydromorphinone with thioglycolamide in the presence of a palladium catalyst. This reaction results in the formation of 14-Thioglycolamido-7,8-dihydromorphinone, which can be purified using various techniques such as column chromatography and recrystallization. The purity of 14-Thioglycolamido-7,8-dihydromorphinone can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
14-Thioglycolamido-7,8-dihydromorphinone is primarily used as a research tool to study opioid receptors and their interactions with other compounds. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. 14-Thioglycolamido-7,8-dihydromorphinone can be used to study the binding properties of opioid receptors, as well as their downstream signaling pathways. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone can be used to investigate the effects of opioid receptor agonists and antagonists on cellular and molecular processes.
Propriétés
Numéro CAS |
139292-26-5 |
|---|---|
Nom du produit |
14-Thioglycolamido-7,8-dihydromorphinone |
Formule moléculaire |
C19H22N2O4S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1 |
Clé InChI |
IFWCCHXFUMLVAF-ZWIYRELYSA-N |
SMILES isomérique |
CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
Synonymes |
14-beta-(thioglycolamido)-7,8-dihydromorphinone 14-thioglycolamido-7,8-dihydromorphinone TAMO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



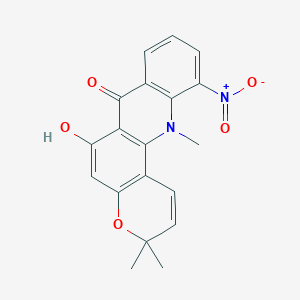
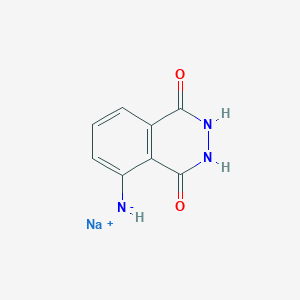
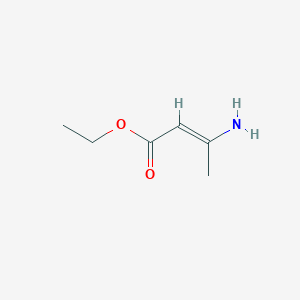
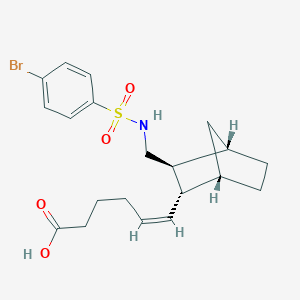

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
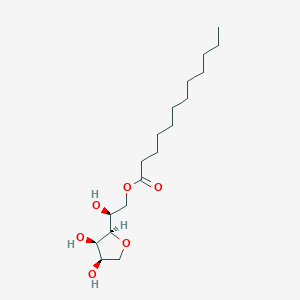
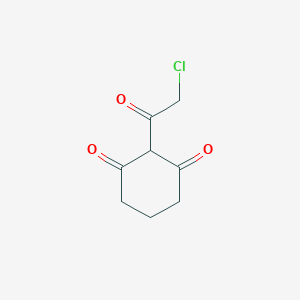
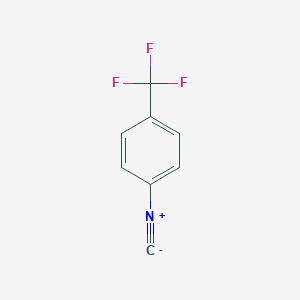
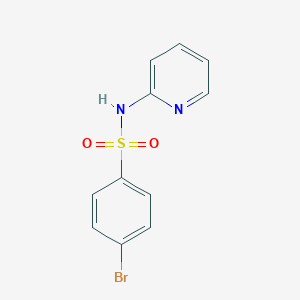
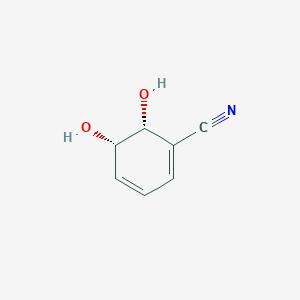
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
